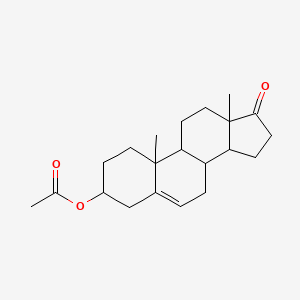

17-Oxoandrost-5-en-3-yl acetate

概要

説明

It is characterized by its high level of androgenic activity and is frequently used in scientific research as a reference material for the analysis of other steroids. The molecular formula of 17-Oxoandrost-5-en-3-yl acetate is C21H30O3, and it has a molecular weight of 330.47 g/mol.

準備方法

The synthesis of 17-Oxoandrost-5-en-3-yl acetate involves several steps, typically starting from naturally occurring steroids. The synthetic routes often include oxidation and esterification reactions. One common method involves the oxidation of androst-5-en-3β-ol-17-one to form the corresponding ketone, followed by acetylation to yield this compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

17-Oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into more oxidized forms, such as 17-oxo derivatives.

Reduction: Reduction reactions can yield 17-hydroxy derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Synthesis and Research

1. Precursor in Steroid Synthesis

17-Oxoandrost-5-en-3-yl acetate serves as a precursor in the synthesis of various steroid derivatives. Its structural characteristics allow for modifications that lead to the development of new compounds with potential biological activities. For instance, it can be converted into other steroidal compounds through oxidation, reduction, and substitution reactions, making it valuable in organic synthesis.

2. Reagent in Organic Chemistry

In organic synthesis, this compound is utilized as a reagent for creating complex molecules. Its unique functional groups enable chemists to explore diverse synthetic pathways, which can lead to the discovery of novel compounds with therapeutic potential.

Biological Applications

1. Hormonal Activity Studies

Research has indicated that this compound exhibits hormonal activity, influencing cellular processes and enzyme interactions. Studies have focused on its effects on steroid receptors and its role in modulating gene expression, which is crucial for understanding hormonal regulation in various biological systems.

2. Therapeutic Potential

The compound is being investigated for its potential therapeutic applications, particularly in treating hormonal disorders such as hypogonadism. Its ability to interact with hormone receptors suggests it may be beneficial in developing treatments that restore hormonal balance .

Industrial Applications

1. Production of Industrial Chemicals

In addition to its use in pharmaceuticals, this compound is employed in the production of various industrial chemicals. Its unique chemical properties make it suitable for formulating materials used in different industrial applications.

Table 1: Summary of Key Applications

Notable Research Findings

Research has demonstrated that modifications to this compound can yield compounds with enhanced biological activity. For example, studies have shown that derivatives formed through specific synthetic routes exhibit improved receptor binding affinities compared to the parent compound .

作用機序

The mechanism of action of 17-Oxoandrost-5-en-3-yl acetate involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets include androgen receptors in tissues such as muscle and prostate, and the pathways involved are related to androgen signaling .

類似化合物との比較

17-Oxoandrost-5-en-3-yl acetate can be compared with other similar compounds, such as:

Androst-5-en-3β-ol-17-one: A precursor in the synthesis of this compound.

Dehydroepiandrosterone (DHEA): Another steroid hormone with similar androgenic activity.

7-Oxoandrost-5-en-3β-yl acetate: A closely related compound with slight structural differences

The uniqueness of this compound lies in its specific structure, which confers distinct biological activity and makes it a valuable tool in research and industrial applications.

生物活性

Overview

17-Oxoandrost-5-en-3-yl acetate, a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.47 g/mol, is recognized for its significant biological activities, particularly in the fields of endocrinology and pharmacology. This compound exhibits high androgenic activity and is frequently utilized as a reference material in steroid research.

The biological activity of this compound primarily involves its interaction with androgen receptors. Upon binding to these receptors, it modulates gene expression related to various physiological processes, including muscle growth and reproductive functions. The compound's mechanism includes:

- Androgen Receptor Binding : It selectively binds to androgen receptors in target tissues such as muscle and prostate.

- Gene Expression Modulation : Alters the transcription of genes involved in anabolic processes and hormone regulation.

Biological Activities

- Androgenic Effects : The compound has been shown to promote anabolic effects similar to testosterone, making it relevant for studies on muscle wasting and hypogonadism.

- Hormone Regulation : It plays a role in the regulation of hormones, influencing both male and female physiological functions.

- Therapeutic Potential : Research indicates potential applications in hormone replacement therapies and treatments for conditions associated with low androgen levels.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell proliferation in androgen-sensitive cell lines. For instance, studies indicated increased expression of Glial Fibrillary Acidic Protein (GFAP) when aromatase activity was inhibited, suggesting neuroprotective properties linked to its androgen-like effects .

In Vivo Studies

Animal studies have shown that administration of this compound leads to significant increases in muscle mass and strength, corroborating its anabolic properties. Additionally, it has been investigated for its potential role in treating conditions like osteoporosis and muscle atrophy .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Muscle Atrophy : A study involving aged rats treated with this compound showed a marked increase in lean body mass compared to control groups, highlighting its potential use in combating age-related muscle loss.

- Hormone Replacement Therapy : Clinical trials are ongoing to evaluate the efficacy of this compound in patients with low testosterone levels, assessing improvements in energy levels and overall well-being .

特性

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZQTLCXHGLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。